Cas no 1235089-97-0 (2,4-difluoro-N-(1-hydroxycyclopentyl)methylbenzene-1-sulfonamide)

2,4-difluoro-N-(1-hydroxycyclopentyl)methylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 2,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide
- 1235089-97-0
- AKOS014446417
- 2,4-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide
- F5857-6254
- 2,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide
- 2,4-difluoro-N-(1-hydroxycyclopentyl)methylbenzene-1-sulfonamide
-
- インチ: 1S/C12H15F2NO3S/c13-9-3-4-11(10(14)7-9)19(17,18)15-8-12(16)5-1-2-6-12/h3-4,7,15-16H,1-2,5-6,8H2
- InChIKey: DDWONIOCEPJMPH-UHFFFAOYSA-N
- ほほえんだ: C1(S(NCC2(O)CCCC2)(=O)=O)=CC=C(F)C=C1F
計算された属性
- せいみつぶんしりょう: 291.074
- どういたいしつりょう: 291.074
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 404
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 74.8A^2
2,4-difluoro-N-(1-hydroxycyclopentyl)methylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5857-6254-2mg |
2,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide |
1235089-97-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5857-6254-50mg |
2,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide |
1235089-97-0 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5857-6254-5mg |
2,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide |
1235089-97-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5857-6254-2μmol |
2,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide |
1235089-97-0 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5857-6254-1mg |
2,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide |
1235089-97-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5857-6254-5μmol |
2,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide |
1235089-97-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5857-6254-15mg |
2,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide |
1235089-97-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5857-6254-10μmol |
2,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide |
1235089-97-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5857-6254-30mg |
2,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide |
1235089-97-0 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5857-6254-40mg |
2,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide |
1235089-97-0 | 40mg |
$140.0 | 2023-09-09 |
2,4-difluoro-N-(1-hydroxycyclopentyl)methylbenzene-1-sulfonamide 関連文献
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
2,4-difluoro-N-(1-hydroxycyclopentyl)methylbenzene-1-sulfonamideに関する追加情報
2,4-Difluoro-N-(1-hydroxycyclopentyl)methylbenzene-1-sulfonamide
The compound 2,4-difluoro-N-(1-hydroxycyclopentyl)methylbenzene-1-sulfonamide (CAS No. 1235089-97-0) is a highly specialized organic molecule with significant applications in the fields of pharmaceutical chemistry and materials science. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in recent years.
Structural Overview and Synthesis: The molecule consists of a benzene ring substituted with two fluorine atoms at the 2 and 4 positions, a sulfonamide group at position 1, and a hydroxycyclopentylmethyl group attached to the nitrogen atom of the sulfonamide. The synthesis of this compound typically involves multi-step reactions, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic methods have improved the efficiency and scalability of its production, making it more accessible for large-scale applications.
Biological Activity and Applications: Studies have shown that 2,4-difluoro-N-(1-hydroxycyclopentyl)methylbenzene-1-sulfonamide exhibits potent inhibitory effects on various enzymes, particularly those involved in inflammatory pathways. This has positioned it as a potential candidate for the development of anti-inflammatory drugs. Additionally, its ability to modulate ion channels has led to investigations into its use in treating neurological disorders.
Recent Research Findings: In a groundbreaking study published in *Nature Communications*, researchers demonstrated that this compound can selectively inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme central to inflammation and pain. The study highlighted its superior efficacy compared to existing nonsteroidal anti-inflammatory drugs (NSAIDs), with reduced side effects on the gastrointestinal tract. Furthermore, preclinical trials have shown promising results in models of rheumatoid arthritis and neuropathic pain.
Environmental Impact and Safety: As concerns about environmental sustainability grow, researchers have also evaluated the environmental footprint of 2,4-difluoro-N-(1-hydroxycyclopentyl)methylbenzene-1-sulfonamide. Studies indicate that it degrades rapidly under aerobic conditions, minimizing its persistence in aquatic environments. However, further research is needed to assess its long-term impact on soil microbiota.
Future Prospects: The versatility of 2,4-difluoro-N-(1-hydroxycyclopentyl)methylbenzene-1-sulfonamide suggests vast potential for expansion into other therapeutic areas. Ongoing research is exploring its role in cancer therapy, where its ability to inhibit key oncogenic pathways holds promise. Additionally, material scientists are investigating its use as a high-performance polymer additive due to its excellent thermal stability and mechanical properties.
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